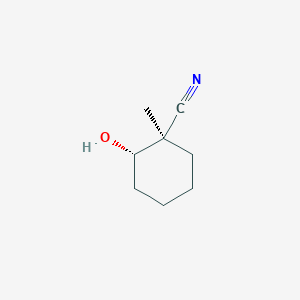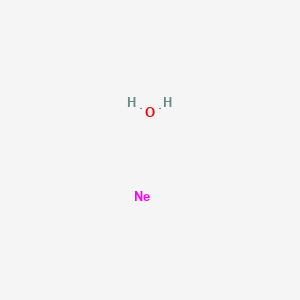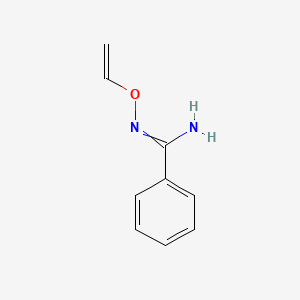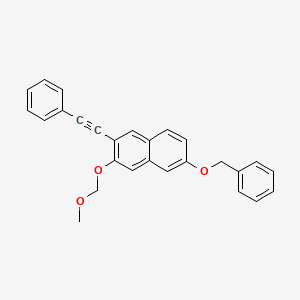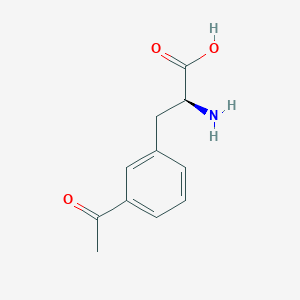
m-Acetylphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Acetylphenylalanine: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the amino group of the phenylalanine molecule
准备方法
Synthetic Routes and Reaction Conditions: The preparation of m-Acetylphenylalanine can be achieved through several synthetic routes. One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for various derivatives of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The use of robust catalysts like Raney nickel and controlled reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: m-Acetylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
m-Acetylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of m-Acetylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. Additionally, its acetyl group can participate in various biochemical reactions, affecting cellular processes and signaling pathways .
相似化合物的比较
- N-Acetylphenylalanine
- p-Acetylphenylalanine
- o-Acetylphenylalanine
Comparison: m-Acetylphenylalanine is unique due to its specific acetylation at the meta position, which can influence its reactivity and interaction with biological molecules. Compared to its ortho and para counterparts, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
属性
CAS 编号 |
474519-58-9 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
IBCKYXVMEMSMQM-JTQLQIEISA-N |
手性 SMILES |
CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


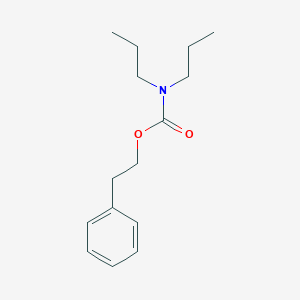
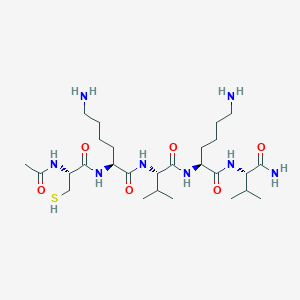
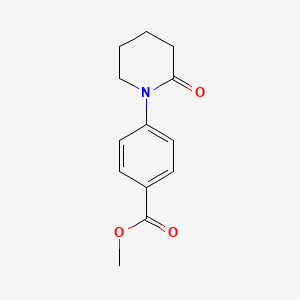
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)

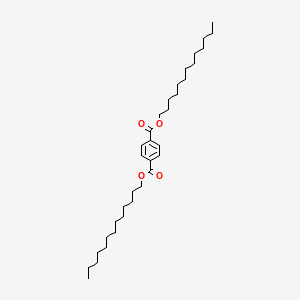
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
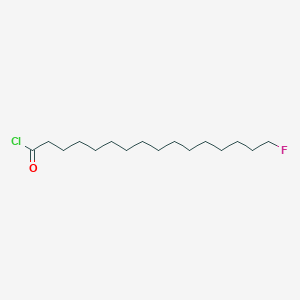
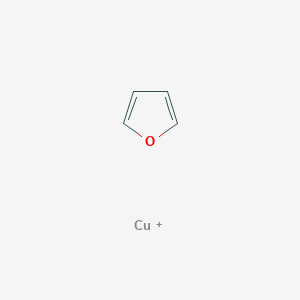
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
